MFCD18312385
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate: (MFCD18312385) is a chemical compound with a molecular weight of 247.22 g/mol. It is a versatile building block used in various chemical syntheses and industrial applications. This compound is known for its high purity and stability, making it a reliable choice for demanding applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 2-oxo-1,2-dihydropyridine.
Esterification: The 4-fluorobenzoic acid undergoes esterification with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate.
Condensation Reaction: The methyl 4-fluorobenzoate is then subjected to a condensation reaction with 2-oxo-1,2-dihydropyridine in the presence of a base, such as sodium hydroxide, to yield the final product, Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate.
Industrial Production Methods
The industrial production of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves large-scale synthesis using automated reactors and optimized reaction conditions. The process ensures high yield and purity of the final product. Key steps include:
Automated Esterification: The esterification reaction is carried out in large reactors with precise control over temperature and reaction time.
Continuous Condensation: The condensation reaction is performed in a continuous flow reactor to ensure consistent product quality and high throughput.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate can be compared with similar compounds such as:
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate: Similar structure but with a different position of the dihydropyridine ring.
Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.
The uniqueness of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-2-3-11(14)10(6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSXOXPGPKISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683082 |
Source
|
Record name | Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-17-1 |
Source
|
Record name | Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.